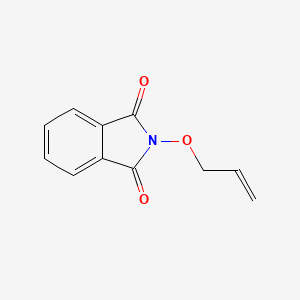

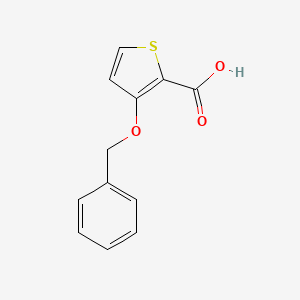

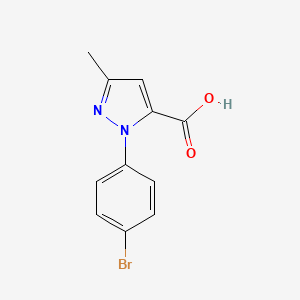

![molecular formula C14H7Cl2F3N2 B1272613 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile CAS No. 213993-80-7](/img/structure/B1272613.png)

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile involves various strategies. One approach includes the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine, yielding optically active 4-hydroxyalk-2-enenitriles . Another method involves a multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine to produce pyrido[1,2-a]benzimidazole derivatives . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile serves as a versatile intermediate for creating trifluoromethylated N-heterocycles . Novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have been synthesized from 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde and various phenyl ethanones .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of novel pyrido[1,2-a]indole fluorophores was elucidated through NMR, MS, IR spectra, and X-ray crystallography . Similarly, the structure of 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid was determined after its hydrolysis and formation of a 1:1 adduct with acetonitrile .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. Aryne-mediated transformations have been used to design novel 10-(1H-1,2,3-triazol-1-yl)pyrido[1,2-a]indole fluorophores . The Dakin–West reaction catalyzed by trifluoroacetic acid has been employed to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, showcasing a method involving p-nitrophenylacetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The optically active 4-hydroxyalk-2-enenitriles exhibit good optical and chemical yields, indicating stability and potential for further reactions . The polysubstituted pyrido[1,2-a]benzimidazole derivatives are produced in moderate yields, suggesting a reliable synthetic route . The photophysical properties of the pyrido[1,2-a]indole fluorophores, including their fluorescence in acetonitrile solutions, highlight their potential applications in materials science .

Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis

One application of compounds related to 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is in catalytic asymmetric synthesis. For instance, (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile, a key intermediate in the synthesis of the antiplatelet drug (S)-clopidogrel, has been synthesized via a Strecker reaction using a homochiral covalent framework catalyst. This method highlights the potential of such compounds in the production of chiral drugs and intermediates in a green and efficient manner (Ma, Chen, Huang, & Dong, 2020).

Spectroscopic and Structural Studies

Another research area involves the spectroscopic and structural studies of similar compounds. For instance, the reaction of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals in different solvents has been characterized by various spectroscopic methods. These studies are significant for understanding the chemical properties and potential applications of these compounds (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2F3N2/c15-10-3-1-8(2-4-10)11(6-20)13-12(16)5-9(7-21-13)14(17,18)19/h1-5,7,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEYHSQJQFNHOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378733 |

Source

|

| Record name | 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | |

CAS RN |

213993-80-7 |

Source

|

| Record name | 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)